molecular formula C9H8F3NO2S B8416723 6-[(3,3,3-Trifluoropropyl)sulfanyl]pyridine-3-carboxylic acid

6-[(3,3,3-Trifluoropropyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No. B8416723
M. Wt: 251.23 g/mol
InChI Key: PRIPXTAZGKMHEB-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

To a stirred solution of 6-sulfanylpyridine-3-carboxylic acid (0.5 g, 3.22 mmol) in EtOH (50 mL) at 0 C was added sodium acetate (0.26 g, 3.22 mmol) and 1,1,1-trifluoro-3-iodopropane (0.72 g, 3.22 mmol) and the mixture was heated at 80 C for 24 h. The mixture was concentrated under vacuum, water was added and the mixture was acidified to pH 4 using acetic acid. The resultant yellow precipitate was collected by filtration and purified by FCC, eluting with 2% MeOH in DCM to afford the title compound (0.459 g, 57%). Method B HPLC-MS: MH+ requires m/z=252 Found: m/z=252, Rt=1.84 min (91%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[F:16][C:17]([F:22])([F:21])[CH2:18][CH2:19]I>CCO>[F:16][C:17]([F:22])([F:21])[CH2:18][CH2:19][S:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
SC1=CC=C(C=N1)C(=O)O
Name
Quantity
0.26 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.72 g
Type
reactant
Smiles
FC(CCI)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80 C for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum, water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resultant yellow precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with 2% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
FC(CCSC1=CC=C(C=N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.459 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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